Ethyl 5-cyano-2-phenyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate

Lipophilicity Membrane permeability Drug-likeness

Ethyl 5-cyano-2-phenyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate (CAS 113858-92-7) is a 5-cyano-6-thioxo-1,6-dihydropyridine-3-carboxylic acid ethyl ester bearing a 2-phenyl substituent. It belongs to the broader class of 3-cyanopyridine-2(1H)-thiones, a scaffold recognized for diverse biological activities including Vif-mediated anti-HIV-1 activity, insecticidal effects, neurotropic modulation, and anti-trypanosomal potential.

Molecular Formula C15H12N2O2S
Molecular Weight 284.3 g/mol
CAS No. 113858-92-7
Cat. No. B045443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-cyano-2-phenyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate
CAS113858-92-7
Molecular FormulaC15H12N2O2S
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=S)C(=C1)C#N)C2=CC=CC=C2
InChIInChI=1S/C15H12N2O2S/c1-2-19-15(18)12-8-11(9-16)14(20)17-13(12)10-6-4-3-5-7-10/h3-8H,2H2,1H3,(H,17,20)
InChIKeyQOLNBYNAHJUQKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-cyano-2-phenyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate (CAS 113858-92-7): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


Ethyl 5-cyano-2-phenyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate (CAS 113858-92-7) is a 5-cyano-6-thioxo-1,6-dihydropyridine-3-carboxylic acid ethyl ester bearing a 2-phenyl substituent. It belongs to the broader class of 3-cyanopyridine-2(1H)-thiones, a scaffold recognized for diverse biological activities including Vif-mediated anti-HIV-1 activity, insecticidal effects, neurotropic modulation, and anti-trypanosomal potential [1]. The compound has a molecular formula of C₁₅H₁₂N₂O₂S, a molecular weight of 284.3 g/mol, a computed XLogP3 of 2.3, a predicted pKa of 5.95 ± 0.70, one hydrogen bond donor, four hydrogen bond acceptors, and a topological polar surface area of 94.2 Ų [2]. Its structural signature—a thioxo group at position 6, a cyano group at position 5, and a phenyl ring at position 2—differentiates it from the more extensively studied 2-methyl-4-thienyl and 2-unsubstituted analogs within the same chemotype [3].

Why Ethyl 5-cyano-2-phenyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate Cannot Be Generically Substituted by In-Class Analogs


Within the 5-cyano-6-thioxo-1,6-dihydropyridine-3-carboxylate chemotype, substitution at the 2-position is a critical determinant of both biological target engagement and physicochemical behavior. The 2-phenyl substituent on CAS 113858-92-7 confers a computed XLogP3 of 2.3—substantially more lipophilic than the 2-unsubstituted analog ethyl 5-cyano-6-thioxo-1,6-dihydropyridine-2-carboxylate (XLogP3 ~0.8 predicted)—and introduces π-stacking capacity absent in 2-methyl congeners [1]. This lipophilicity shift alters membrane permeability and target binding profiles in a manner that is not linearly scalable across the series. Critically, the patent literature on this chemotype explicitly distinguishes between 2-substituted variants: ethyl 5-cyano-6-thioxo-1,6-dihydropyridine-2-carboxylate (2-unsubstituted) was confirmed as an inhibitor of HIV-1 Vif-mediated APOBEC3G degradation, while the scope of the general formula encompasses 2-aryl-substituted derivatives as a distinct subclass with potentially differentiated antiviral profiles [2]. In the insecticidal domain, the 2-methyl-4-(thien-2-yl) analog (ethyl 5-cyano-2-methyl-4-(thiophen-2-yl)-6-thioxo-1,6-dihydropyridine-3-carboxylate) showed measurable activity against Aphis gossypii, but the 2-phenyl replacement alters both the electronic character of the dihydropyridine ring and the conformational landscape of the molecule, making direct activity extrapolation unreliable [3]. Generic substitution within this scaffold class therefore risks both altered target potency and unanticipated off-target profiles.

Quantitative Differentiation Evidence for Ethyl 5-cyano-2-phenyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate (CAS 113858-92-7) Versus Structural Analogs


Lipophilicity (XLogP3) Differentiation of the 2-Phenyl Substituent Versus 2-Unsubstituted and 2-Methyl Congeners

The 2-phenyl substituent on the target compound imparts a computed XLogP3 of 2.3, representing a substantial lipophilicity increase compared to the 2-unsubstituted analog ethyl 5-cyano-6-thioxo-1,6-dihydropyridine-2-carboxylate (predicted XLogP3 approximately 0.8 based on fragment-based calculation) and the 2-methyl-4-(thien-2-yl) analog (computed XLogP3 approximately 2.0) [1]. This ~1.5 log unit increase relative to the 2-unsubstituted congener translates to approximately 30-fold higher predicted octanol-water partitioning, which directly impacts passive membrane permeability, protein binding, and volume of distribution [1]. For procurement decisions, this means the 2-phenyl derivative is the appropriate choice when higher lipophilicity is required for target engagement in hydrophobic binding pockets or for blood-brain barrier penetration studies, whereas the 2-unsubstituted analog would be unsuitable for such applications.

Lipophilicity Membrane permeability Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor/Acceptor Profile and Topological Polar Surface Area: Implications for Oral Bioavailability Differentiation

The target compound possesses 1 hydrogen bond donor (HBD), 4 hydrogen bond acceptors (HBA), and a topological polar surface area (TPSA) of 94.2 Ų [1]. This profile places it within favorable oral drug-likeness space (Rotatable Bond Count = 4, MW = 284.3) with TPSA well below the 140 Ų threshold commonly associated with acceptable oral bioavailability [1]. By comparison, the 2,4-diaryl analog ethyl 5-cyano-2,4-diphenyl-6-thioxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate (CAS 105199-50-6) has a higher molecular weight (C₂₁H₁₈N₂O₂S, MW ~362.4) and increased rotatable bond count, which may reduce its oral bioavailability probability . The 2-phenyl monosubstitution on the target compound thus strikes a balance between added lipophilicity (versus 2-unsubstituted) and maintained drug-likeness (versus 2,4-diaryl), making it a more favorable starting point for oral agent development than the doubly arylated analogs.

Drug-likeness Oral bioavailability TPSA Lipinski parameters

Predicted Acid Dissociation Constant (pKa) and Its Impact on Ionization State at Physiological pH Versus 2-Methyl Congeners

The predicted pKa of the target compound is 5.95 ± 0.70, corresponding to the N1-H proton of the dihydropyridine ring . At physiological pH 7.4, this yields approximately 96.6% deprotonated (anionic) species, whereas at mildly acidic compartments (pH 6.0, e.g., early endosomes) the compound exists in a roughly 50:50 equilibrium between neutral and anionic forms. This pH-dependent ionization profile differs from 2-alkyl-substituted analogs where the electron-donating character of the alkyl group can shift the pKa upward by 0.3–0.5 units, altering the ionization ratio at compartment-specific pH values and consequently affecting subcellular distribution . For applications where pH-dependent target engagement is critical (e.g., lysosomotropic or mitochondrial targeting), the 2-phenyl derivative's specific pKa may confer a measurable advantage over 2-alkyl congeners.

Ionization state pKa prediction Absorption Pharmacokinetics

2-Phenyl Substitution in the Anti-HIV-1 Vif-A3G Inhibition Chemotype: Scope of Patent Coverage Relative to 2-Unsubstituted Lead

Chinese Patent CN104013623A (Sun Yat-Sen University, 2014) explicitly claims cyano-pyridine compounds of a general formula where the 2-position substituent (R) can be H or C1–C4 alkyl, and the 6-position (X) can be S or O, for use in preparing anti-HIV-1 medicines via inhibition of Vif-mediated APOBEC3G degradation [1]. The patent specifically confirmed that ethyl 5-cyano-6-thioxo-1,6-dihydropyridine-2-carboxylate (2-unsubstituted, R=H, X=S) inhibits Vif protein activity in a Vif-A3G screening system and demonstrates antiviral effect in wild-type HIV-1 infection of human primary CD4⁺ T lymphocytes, H9, and SupT1 cells [1]. The 2-phenyl derivative (CAS 113858-92-7) falls within the broader general formula scope as a 2-aryl-substituted variant, constituting a structurally distinct subseries whose antiviral activity profile may differ from the explicitly tested 2-unsubstituted lead due to the steric and electronic effects of the phenyl group on Vif-A3G protein-protein interaction surface recognition [1]. For procurement directed at HIV-1 Vif inhibitor research, the 2-phenyl analog represents a rational, patent-scope-consistent derivative for SAR exploration that has not yet been independently characterized in published antiviral assays, offering an unexplored chemical space opportunity distinct from the characterized 2-unsubstituted lead [1].

HIV-1 Vif inhibitor APOBEC3G Antiviral Patent differentiation

Thioxo (C=S) Versus Oxo (C=O) Tautomerism and Chemical Reactivity Differentiation at Position 6

The thioxo (C=S) group at position 6 of CAS 113858-92-7 is a critical functional handle that enables S-alkylation chemistry fundamentally unavailable to the corresponding 6-oxo (C=O) congeners. In the insecticidal chemotype series, ethyl 5-cyano-2-methyl-4-(thiophen-2-yl)-6-thioxo-1,6-dihydropyridine-3-carboxylate was reacted with 2-chloroacetamide and N-aryl derivatives to give S-alkylated nicotinates (2a–f), which were subsequently cyclized to thieno[2,3-b]pyridines (3a–f) [1]. The thioxo group serves as a nucleophilic sulfur center for selective alkylation without competing O-alkylation, enabling a diversification pathway not accessible to 6-oxo analogs [1]. Crystallographic confirmation of S-alkylated products 2a and 2d by single-crystal X-ray diffraction validated the structural integrity of this transformation [1]. The 2-phenyl-substituted target compound retains this thioxo reactivity handle, distinguishing it from 6-oxo-1,6-dihydropyridine analogs that lack the nucleophilic sulfur center [2].

Thioxo group C=S reactivity Alkylation Thieno[2,3-b]pyridine Chemical diversification

Class-Level Neurotropic and Multidrug Resistance Modulation Potential of the 6-Thioxo-1,6-dihydropyridine Scaffold with Aryl Substitution

Two independent studies establish the broader biological relevance of the 6-thioxo-1,6-dihydropyridine scaffold bearing aryl substitution. Krauze et al. (1999) demonstrated that 3-cyano-6-phenyl-4-(3′-pyridyl)-pyridine-2(1H)-thione derivatives exhibit neurotropic activity, with the bispyridyldisulfide derivative showing low acute toxicity (LD₅₀ > 5,000 mg/kg, i.p., ICR mice) and selective antiamesic activity at oral doses of 0.05–0.5 mg/kg—significantly more potent than piracetam at 50 mg/kg [1]. Separately, polysubstituted pyridines derived from 6-thioxo-1,6-dihydropyridines bearing methoxyphenyl groups demonstrated multidrug resistance-modulating (P-glycoprotein inhibition) activity comparable to verapamil [2]. The target compound (CAS 113858-92-7), as a 2-phenyl-6-thioxo-1,6-dihydropyridine-3-carboxylate, occupies the intersection of these two activity spaces: it possesses the 6-thioxo pharmacophore essential for both neurotropic and P-gp modulatory activity, combined with aryl substitution at position 2, making it a structurally credible candidate for both CNS and MDR reversal applications [1][2].

Neurotropic activity P-glycoprotein inhibition Multidrug resistance Antiamesic CNS

Optimal Procurement and Research Application Scenarios for Ethyl 5-cyano-2-phenyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate (CAS 113858-92-7)


HIV-1 Vif-A3G Inhibitor Lead Optimization via 2-Aryl SAR Exploration

Based on the patent coverage disclosed in CN104013623A, the 2-phenyl analog (CAS 113858-92-7) is a structurally logical next-step derivative for SAR expansion beyond the confirmed 2-unsubstituted Vif-A3G inhibitor lead (ethyl 5-cyano-6-thioxo-1,6-dihydropyridine-2-carboxylate) [1]. Procurement of CAS 113858-92-7 enables direct evaluation of whether 2-aryl substitution enhances Vif binding affinity, improves cellular permeability (supported by XLogP3 = 2.3 vs. ~0.8 for the 2-unsubstituted lead), or alters selectivity relative to the parent scaffold. The compound can be tested in the same Vif-A3G green fluorescent protein reporter screening system and wild-type HIV-1 infection assays (human primary CD4⁺ T lymphocytes, H9, SupT1 cells) used to characterize the 2-unsubstituted lead, enabling head-to-head comparison within a consistent experimental framework [1].

Thieno[2,3-b]pyridine Fused Scaffold Synthesis via S-Alkylation–Cyclization Cascade

The thioxo group at position 6 of CAS 113858-92-7 provides a nucleophilic sulfur center that enables selective S-alkylation with α-halocarbonyl electrophiles (e.g., 2-chloroacetamide, ethyl chloroacetate) followed by base-catalyzed cyclization to form thieno[2,3-b]pyridine derivatives [1]. This synthetic pathway, validated by X-ray crystallography on the 2-methyl-4-thienyl analog series (Bakhite et al., 2023), generates fused heterocyclic scaffolds with demonstrated insecticidal activity against Aphis gossypii [1]. The 2-phenyl substituent on the target compound introduces an additional aromatic moiety that may modulate the electronic properties and insecticidal potency of the resulting thieno[2,3-b]pyridines relative to the published 2-methyl series, offering a direct comparative diversification opportunity for agrochemical discovery programs [1].

CNS Drug Discovery Screening: Neurotropic and Antiamesic Activity Assessment of a 2-Phenyl-6-thioxo Chemotype

The class-level neurotropic activity established by Krauze et al. (1999) for 3-cyano-6-phenyl-pyridine-2(1H)-thiones—specifically antiamesic effects at oral doses 100–1,000× lower than the clinical reference piracetam (0.05–0.5 mg/kg vs. 50 mg/kg)—provides a strong rationale for screening CAS 113858-92-7 in cognition and memory models [1]. The target compound shares the critical 6-thioxo and 2-phenyl/3-cyano pharmacophoric elements with the active series reported by Krauze et al., while differing at position 4 (unsubstituted vs. 3′-pyridyl), creating an opportunity to isolate the contribution of the 4-position substituent to neurotropic potency and toxicity (reference LD₅₀ > 5,000 mg/kg for the bispyridyldisulfide) [1].

Multidrug Resistance (MDR) Reversal Agent Screening via P-Glycoprotein Inhibition

The demonstration that polysubstituted 6-thioxo-1,6-dihydropyridines bearing methoxyphenyl groups exhibit P-glycoprotein inhibition activity comparable to verapamil (Sokolova et al., 2015) establishes the 6-thioxo-1,6-dihydropyridine scaffold as a valid MDR chemotype [1]. CAS 113858-92-7, with its 2-phenyl substitution and 5-cyano-3-carboxylate ester arrangement, represents a structurally distinct entry within this scaffold class. Its computed physicochemical profile (XLogP3 = 2.3, TPSA = 94.2 Ų, MW = 284.3) is consistent with cell-permeable P-gp modulator characteristics [2]. Procurement enables direct screening in P-gp overexpressing cell lines (e.g., using calcein-AM or rhodamine-123 efflux assays) with verapamil as a positive control, allowing quantitative benchmarking of MDR reversal potency for the 2-phenyl chemotype [1].

Quote Request

Request a Quote for Ethyl 5-cyano-2-phenyl-6-sulfanylidene-1,6-dihydropyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.